N-[3-(diethylamino)propyl]-2-(9-fluoro-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetamide
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Overview
Description
Chemical Reactions Analysis
NV06 undergoes various types of chemical reactions, including:
Oxidation: NV06 can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert NV06 into different reduced forms.
Substitution: NV06 can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired products and the reaction pathways involved.
Scientific Research Applications
NV06 has a wide range of scientific research applications, including:
Chemistry: NV06 is used as a model compound to study the chemical properties and reactions of isoflavonoids.
Biology: NV06 is studied for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: NV06 has been investigated for its potential use in cancer therapy, particularly in sensitizing cancer cells to chemotherapy drugs.
Industry: NV06 is used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The main mechanism of action of NV06 involves the activation of the Akt-mediated signaling pathway, leading to the inhibition of anti-apoptotic factors and the induction of apoptosis in cancer cells. NV06 also down-regulates sphingosine kinase and topoisomerase II, contributing to its anti-cancer effects. Additionally, NV06 inhibits androgen-associated enzymes such as 5-alpha-reductase and 17-beta-hydroxysteroid dehydrogenase .
Comparison with Similar Compounds
NV06 is chemically and biologically related to other isoflavonoids such as genistein and flavopiridol. Compared to these compounds, NV06 has shown unique properties in its ability to induce apoptosis and inhibit cancer cell proliferation. Similar compounds include:
Genistein: An isoflavonoid with anti-cancer properties.
Flavopiridol: A synthetic flavonoid with potential anti-cancer effects.
NV06 stands out due to its specific mechanism of action and its potential use as a chemo-sensitizer for platinum and taxane-based chemotherapy drugs .
Properties
Molecular Formula |
C20H26FN5O2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-[3-(diethylamino)propyl]-2-(9-fluoro-4-methyl-1-oxo-[1,2,4]triazino[4,5-a]indol-2-yl)acetamide |
InChI |
InChI=1S/C20H26FN5O2/c1-4-24(5-2)11-7-10-22-19(27)13-25-20(28)18-12-15-16(21)8-6-9-17(15)26(18)14(3)23-25/h6,8-9,12H,4-5,7,10-11,13H2,1-3H3,(H,22,27) |
InChI Key |
VMWVNBGFGFTYOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCNC(=O)CN1C(=O)C2=CC3=C(N2C(=N1)C)C=CC=C3F |
Origin of Product |
United States |
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